Cas no 2229321-57-5 (1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol)
1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol
- 2229321-57-5
- EN300-1825553
- 1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
-
- Inchi: 1S/C14H20O/c1-10-8-11(2)13(12(3)9-10)4-5-14(15)6-7-14/h8-9,15H,4-7H2,1-3H3
- InChI Key: VXOVHQNDIGRTQQ-UHFFFAOYSA-N
- SMILES: OC1(CCC2C(C)=CC(C)=CC=2C)CC1
Computed Properties
- Exact Mass: 204.151415257g/mol
- Monoisotopic Mass: 204.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825553-0.05g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1825553-0.1g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1825553-0.25g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1825553-0.5g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1825553-1.0g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1825553-2.5g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1825553-5.0g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1825553-10.0g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1825553-1g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1825553-5g |
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol |
2229321-57-5 | 5g |
$3105.0 | 2023-09-19 |
1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol
1-2-(2,4,6-TriMethylPhenyl)EthylCycloPropan-1-Ol (CAS No. 2229321-57-5): A Comprehensive Overview
The compound 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol (CAS No. 2229321-57-5) is a fascinating organic molecule with a unique structure that has garnered attention in various scientific domains. This compound belongs to the class of cyclopropane derivatives, which are known for their strained ring systems and versatile reactivity. The molecule consists of a cyclopropane ring substituted with a hydroxyl group at position 1 and an ethyl group attached to position 2. The ethyl group is further substituted with a 2,4,6-trimethylphenyl moiety, adding complexity and potential functionality to the molecule.
Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry due to their ability to act as rigid structural motifs in drug design. The cyclopropane ring in this compound provides a unique three-dimensional arrangement that can be exploited for interactions with biological targets. Additionally, the trimethylphenyl group introduces steric bulk and aromaticity, which can enhance the molecule's stability and bioavailability.
One of the most intriguing aspects of 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol is its potential as a precursor in organic synthesis. Researchers have demonstrated that this compound can undergo various transformations to yield bioactive molecules. For instance, its hydroxyl group can be converted into other functional groups such as ethers or esters through simple chemical reactions. This versatility makes it a valuable building block in the construction of complex organic molecules.
Recent advancements in computational chemistry have allowed for detailed studies of the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the cyclopropane ring exhibits significant ring strain, which can be released upon reaction with electrophiles or nucleophiles. This strain-release mechanism is a key factor in designing reactions involving this compound.
In terms of applications, 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol has shown promise in materials science as well. Its rigid structure and aromatic substituents make it a candidate for use in polymer synthesis or as a component in advanced materials with tailored properties. Furthermore, its ability to form stable complexes with metal ions has opened avenues for its use in catalysis and coordination chemistry.
The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. One common approach is the Friedel-Crafts alkylation of mesitylene (the 2,4,6-trimethylphenol derivative) followed by cyclization to form the cyclopropane ring. Optimization of reaction conditions has significantly improved the yield and purity of the product.
From an environmental standpoint, researchers have investigated the biodegradation pathways of 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol to assess its impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms. However, further research is needed to fully understand its environmental fate and toxicity profile.
In conclusion, 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol (CAS No. 22930000) is a versatile and intriguing compound with applications spanning medicinal chemistry, materials science, and catalysis. Its unique structure and reactivity continue to inspire innovative research directions across various scientific disciplines.
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